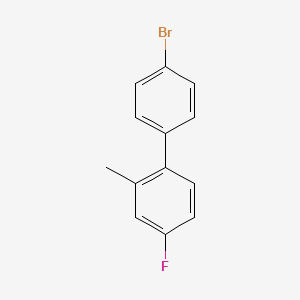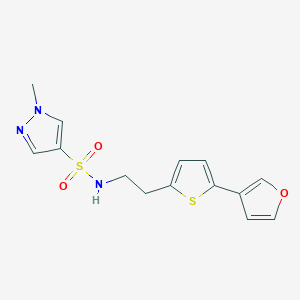
N-(2-(5-(furan-3-il)tiofen-2-il)etil)-1-metil-1H-pirazol-4-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide, commonly known as FTY720, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in treating various diseases. This compound was first synthesized in 1992 by scientists at the pharmaceutical company, Novartis.
Mecanismo De Acción
The mechanism of action of FTY720 involves its phosphorylation by sphingosine kinase 2 (SphK2) to form the active metabolite, FTY720-phosphate (FTY-P). FTY-P acts as an agonist for sphingosine-1-phosphate (S1P) receptors, which are expressed on various cells, including immune cells. By binding to S1P receptors, FTY-P modulates the immune response and prevents the migration of immune cells from lymph nodes to target tissues.
Biochemical and Physiological Effects:
FTY720 has been shown to have various biochemical and physiological effects, including the modulation of immune cell migration, induction of apoptosis in cancer cells, and inhibition of angiogenesis (the formation of new blood vessels). FTY720 has also been shown to reduce inflammation and oxidative stress, which are associated with various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FTY720 has several advantages for lab experiments, including its stability and availability in pure form. However, FTY720 has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research and development of FTY720, including the identification of new analogs with improved efficacy and reduced toxicity, the development of new formulations to improve solubility and bioavailability, and the investigation of new therapeutic applications for FTY720. Additionally, further studies are needed to fully understand the mechanism of action of FTY720 and its potential applications in treating various diseases.
Métodos De Síntesis
The synthesis of FTY720 involves a multi-step process that starts with the reaction of 2-bromoethyl furan-3-carboxylate with 2-thiophenemethanamine to yield the intermediate, 2-(5-(furan-3-yl)thiophen-2-yl)ethylamine. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-carboxylic acid to form FTY720. The final step involves the sulfonation of FTY720 to yield the sulfonamide derivative.
Aplicaciones Científicas De Investigación
a. Actividad Antiinflamatoria: Los derivados del tiofeno exhiben efectos antiinflamatorios, lo que los convierte en candidatos potenciales para el manejo de condiciones inflamatorias . Su capacidad para modular las vías inflamatorias podría contribuir al desarrollo de fármacos.
b. Propiedades Antipsicóticas: Ciertos compuestos basados en tiofeno han demostrado actividad antipsicótica. Los investigadores exploran su uso en trastornos de salud mental .
c. Efectos Antiarrítmicos: Los tiofenos pueden influir en el ritmo cardíaco al actuar como agentes antiarrítmicos. Investigar sus mecanismos podría conducir a nuevos tratamientos para las afecciones cardíacas .
d. Potencial Ansiolítico: Los estudios sugieren que los derivados del tiofeno poseen propiedades ansiolíticas. Estos compuestos podrían ayudar a controlar los trastornos de ansiedad .
e. Actividad Antioxidante: Los tiofenos exhiben efectos antioxidantes, protegiendo las células del estrés oxidativo. Su papel en la prevención del daño celular es un área de interés .
f. Modulación del Receptor de Estrógenos: Algunas moléculas que contienen tiofeno interactúan con los receptores de estrógenos. Comprender sus efectos en las vías hormonales es crucial para el diseño de fármacos .
g. Propiedades Antimicrobianas: Los tiofenos han mostrado actividad antimicrobiana contra bacterias y hongos. Los investigadores exploran su potencial como agentes antimicrobianos .
h. Potencial Anticancerígeno: Las investigaciones sobre los derivados del tiofeno como agentes anticancerígenos están en curso. Sus efectos sobre las células tumorales y las vías son de gran interés .
Aplicaciones en Ciencia de Materiales
Más allá de la medicina, los tiofenos encuentran aplicaciones en la ciencia de los materiales:
a. Diodos Emisores de Luz (LED): Los compuestos basados en tiofeno contribuyen a la fabricación de diodos orgánicos emisores de luz (OLED). Sus propiedades electrónicas los hacen adecuados para las tecnologías de visualización .
b. Inhibición de la Corrosión: Los tiofenos actúan como inhibidores de la corrosión de metales. Los investigadores estudian sus efectos protectores sobre las superficies metálicas .
En resumen, N-(2-(5-(furan-3-il)tiofen-2-il)etil)-1-metil-1H-pirazol-4-sulfonamida promete en diversos campos, desde la medicina hasta la ciencia de los materiales. Sus características estructurales únicas lo convierten en un tema intrigante para futuras investigaciones y desarrollo . Si tiene alguna pregunta específica o necesita más detalles, ¡no dude en preguntar!
Propiedades
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-17-9-13(8-15-17)22(18,19)16-6-4-12-2-3-14(21-12)11-5-7-20-10-11/h2-3,5,7-10,16H,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWSIQPTDIOVPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

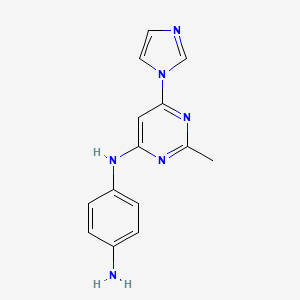
![N-(2,4-dimethylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2463793.png)
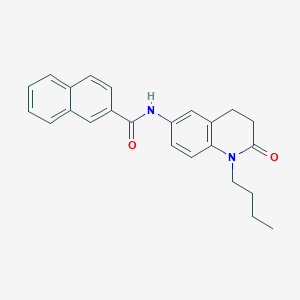
![6-Cyano-N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2463797.png)
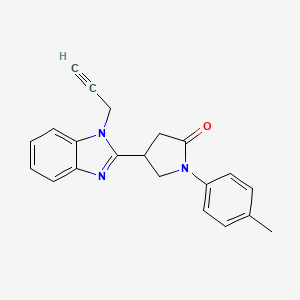
![N-[1-(2-bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide](/img/structure/B2463799.png)

![1-methyl-5-[(pentyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2463802.png)

![ethyl 3-carbamoyl-2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2463807.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2463809.png)

![9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride](/img/structure/B2463813.png)
